molecular formula C13H12F3NO2 B1336645 Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro- CAS No. 601487-87-0

Acetamide, N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoro-

Cat. No. B1336645
M. Wt: 271.23 g/mol
InChI Key: RRFZPIWBJCMATQ-UHFFFAOYSA-N
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Patent
US06933410B2

Procedure details

A 1 L, 3-necked, round-bottomed flask, equipped with a mechanical stirrer, digital thermometer, cooling bath, and nitrogen inlet-outlet, was charged with acetyl chloride (205.5 g, 2.62 mole) and cooled to 0-5° C. Aluminum chloride was added in portions (4×36.4 g [145.5 g, 1.09 mole]) at 0-5° C., while maintaining the internal temperature below 15° C. The slurry was cooled to 0-5° C. and stirred for 15 minutes. N-(2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (5×20 g, 0.436 mole) was added in portions over 40 minutes at 10-minute intervals, while maintaining temperature at 0-10° C. The resulting tan solution was stirred at 0-5° C. for 1 hour. To the solution was added 400 mL of heptane, while maintaining the temperature at 0-5° C. The resulting bi-phasic mixture was added to a 0° C. to −5° C. mixture of 1 N HCl (650 mL) and isopropyl acetate (125 mL) in a 5 L, 3-necked, round-bottomed flask, equipped with a mechanical stirrer, digital thermometer, and a cooling bath, while maintaining the internal temperature at 0-25° C. over a period of 20 minutes. The 5 L, round-bottomed flask was rinsed with acetyl chloride (20 mL), followed by heptane (110 mL) and added to the batch. The reaction mixture was warmed to 22-24° C. over a period of 30 minutes and then heated to 40-45° C. and stirred at 40-45° C. for 1 hour. The slurry was cooled to 21-25° C. and stirred for 1 hour. The solids were collected by filtration using a Büchner funnel with suction over a polypropylene filter paper. The filter cake was washed with heptane (2×200 mL) followed by 1 N HCl (350 mL), and deionized water (2×200 mL). The solids were dried at 60-65° C. under vacuum (10-30 torr) with nitrogen bleeding to obtain 106.1 g (yield 90%) of N-(5-acetyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide (m.p. 113-115° C.).
Quantity
205.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
650 mL
Type
reactant
Reaction Step Four
Quantity
125 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].[Cl-].[Al+3].[Cl-].[Cl-].[CH2:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][CH:10]1[NH:18][C:19](=[O:24])[C:20]([F:23])([F:22])[F:21].Cl.C(OC(C)C)(=O)C>CCCCCCC>[C:1]([C:15]1[CH:16]=[C:17]2[C:12](=[CH:13][CH:14]=1)[CH2:11][CH:10]([NH:18][C:19](=[O:24])[C:20]([F:21])([F:23])[F:22])[CH2:9]2)(=[O:3])[CH3:2] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
205.5 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C1C(CC2=CC=CC=C12)NC(C(F)(F)F)=O
Step Four
Name
Quantity
650 mL
Type
reactant
Smiles
Cl
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Step Five
Name
Quantity
400 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1 L, 3-necked, round-bottomed flask, equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
digital thermometer, cooling bath, and nitrogen inlet-outlet
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 15° C
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 0-5° C.
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining temperature at 0-10° C
STIRRING
Type
STIRRING
Details
The resulting tan solution was stirred at 0-5° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0-5° C
ADDITION
Type
ADDITION
Details
The resulting bi-phasic mixture was added to a 0° C. to −5° C.
CUSTOM
Type
CUSTOM
Details
3-necked, round-bottomed flask, equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
digital thermometer, and a cooling bath, while maintaining the internal temperature at 0-25° C. over a period of 20 minutes
Duration
20 min
WASH
Type
WASH
Details
The 5 L, round-bottomed flask was rinsed with acetyl chloride (20 mL)
ADDITION
Type
ADDITION
Details
added to the batch
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to 22-24° C. over a period of 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to 40-45° C.
STIRRING
Type
STIRRING
Details
stirred at 40-45° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 21-25° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
FILTRATION
Type
FILTRATION
Details
filter paper
WASH
Type
WASH
Details
The filter cake was washed with heptane (2×200 mL)
CUSTOM
Type
CUSTOM
Details
The solids were dried at 60-65° C. under vacuum (10-30 torr) with nitrogen bleeding

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)C=1C=C2CC(CC2=CC1)NC(C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 106.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.